molecular formula C15H15NOS B130414 2-[(Diphenylmethyl)thio]acetamide CAS No. 68524-30-1

2-[(Diphenylmethyl)thio]acetamide

Cat. No. B130414
CAS RN: 68524-30-1
M. Wt: 257.4 g/mol
InChI Key: HCRQRIFRHGPWBH-UHFFFAOYSA-N
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Description

2-[(Diphenylmethyl)thio]acetamide is a white solid . It is an analogue and precursor to Modafinil, a CNS stimulant used for the treatment of narcolepsy .


Synthesis Analysis

The synthesis of 2-[(Diphenylmethyl)thio]acetamide involves reacting 2-[(diphenylmethyl)thio]acetic acid with alcohols in the presence of a catalytic amount of inorganic acid or organic acid at reflux temperature of alcohol to obtain the corresponding ester. This ester is then reacted with ammonia to produce 2-[(diphenylmethyl)thio]acetamide .


Molecular Structure Analysis

The molecular formula of 2-[(Diphenylmethyl)thio]acetamide is C15H15NOS . Its molecular weight is 257.351 .


Chemical Reactions Analysis

In the synthesis process, 2-[(diphenylmethyl)thio]acetic acid reacts with alcohols to form an ester, which is then reacted with ammonia to form 2-[(diphenylmethyl)thio]acetamide .


Physical And Chemical Properties Analysis

2-[(Diphenylmethyl)thio]acetamide has a density of 1.2±0.1 g/cm3 . Its boiling point is 427.7±33.0 °C . The compound is soluble in both methanol and water .

Mechanism of Action

Target of Action

2-[(Diphenylmethyl)thio]acetamide is an analogue and precursor to Modafinil . Modafinil is known to be an α-1-adrenergic agonist . This suggests that the primary targets of 2-[(Diphenylmethyl)thio]acetamide are likely to be α-1-adrenergic receptors, which play a crucial role in the central nervous system.

Result of Action

2-[(Diphenylmethyl)thio]acetamide, as a precursor to Modafinil, may share some of its effects. Modafinil is a central nervous system stimulant and psychostimulant that displays neuroprotective and antiparkinsonian activity in a primate model of Parkinson’s disease

Safety and Hazards

When handling 2-[(Diphenylmethyl)thio]acetamide, it is recommended to wear suitable personal protective equipment, including a mask/respirator, gloves/gauntlets, protective clothing, and eye protection . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

2-[(Diphenylmethyl)thio]acetamide is a key intermediate for the manufacturing of Modafinil . As Modafinil is a CNS stimulant used for the treatment of narcolepsy, the future directions of 2-[(Diphenylmethyl)thio]acetamide are likely tied to the continued use and development of Modafinil and similar CNS stimulants .

properties

IUPAC Name

2-benzhydrylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRQRIFRHGPWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433431
Record name 2-[(DIPHENYLMETHYL)THIO]ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Diphenylmethyl)thio]acetamide

CAS RN

68524-30-1
Record name 2-[(Diphenylmethyl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68524-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxy modafinil
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Record name 2-[(DIPHENYLMETHYL)THIO]ACETAMIDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzhydrylsulfanylacetamide
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Record name DEOXY MODAFINIL
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

In Steps 2 and 3, the S-benzhydrylthiouronium bromide formed in step 1 is converted to the corresponding thiol, and then reacted with chloroacetamide to form 2-(benzhydrylthiyl)acetamide. For example, the thiourea can be converted to the thiol by reaction with a suitable base. The reaction steps 2 and 3 can be carried out in the same reaction vessel as was employed in step 1, without isolation of any intermediates.
Name
S-benzhydrylthiouronium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
thiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary method of synthesizing Modafinil from 2-[(Diphenylmethyl)thio]acetamide?

A1: All three research papers [, , ] highlight the oxidation of 2-[(Diphenylmethyl)thio]acetamide as the crucial step in Modafinil synthesis. This involves reacting 2-[(Diphenylmethyl)thio]acetamide with hydrogen peroxide (H₂O₂) in the presence of an acidic medium. While paper [] utilizes a mixed system of glacial acetic acid and water to mitigate excessive oxidation, paper [] proposes a mixture of a mineral acid and an alcohol for the same purpose.

Q2: Are there any notable differences in the Modafinil synthesis approaches discussed in the research papers?

A2: Yes, the research papers present slight variations in the synthesis protocols. Paper [] emphasizes replacing pure glacial acetic acid with a glacial acetic acid and water mixture to control oxidation and enhance yield. Conversely, paper [] advocates for a combination of a mineral acid and an alcohol for the oxidation step. This difference in reaction media may influence the reaction kinetics, yield, and purity of the final Modafinil product.

Q3: Beyond its role as a Modafinil precursor, has 2-[(Diphenylmethyl)thio]acetamide demonstrated any other pharmacological activities?

A3: Interestingly, paper [] explores the structure-activity relationship (SAR) of 2-[(Diphenylmethyl)thio]acetamide derivatives and their central stimulatory effects. It reports that specific derivatives, such as compounds 6c, 6f, and 6n, exhibited considerable central stimulatory activity in mice, with compound 6h displaying slightly higher activity compared to Modafinil. This finding suggests that 2-[(Diphenylmethyl)thio]acetamide derivatives might possess inherent pharmacological properties independent of their role in Modafinil synthesis.

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